molecular formula C8H13NOS B1275272 2-methoxy-N-(thiophen-2-ylmethyl)ethanamine CAS No. 852399-96-3

2-methoxy-N-(thiophen-2-ylmethyl)ethanamine

Cat. No.: B1275272
CAS No.: 852399-96-3
M. Wt: 171.26 g/mol
InChI Key: XYXJSPNXSOZJFB-UHFFFAOYSA-N
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Description

2-Methoxy-N-(thiophen-2-ylmethyl)ethanamine is an organic compound with the molecular formula C8H13NOS. It is a derivative of ethanamine, where the amino group is substituted with a methoxy group and a thiophen-2-ylmethyl group. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxy-N-(thiophen-2-ylmethyl)ethanamine typically involves the reaction of thiophen-2-ylmethylamine with methoxyacetaldehyde under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature and pH, are optimized to achieve high yield and purity of the compound .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The raw materials are sourced in bulk, and the reaction is carried out in reactors designed to handle large volumes. The product is then purified using techniques such as distillation, crystallization, or chromatography to meet the required specifications for various applications .

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-N-(thiophen-2-ylmethyl)ethanamine undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amine derivatives. Substitution reactions can result in a variety of functionalized ethanamine derivatives.

Scientific Research Applications

2-Methoxy-N-(thiophen-2-ylmethyl)ethanamine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-methoxy-N-(thiophen-2-ylmethyl)ethanamine involves its interaction with specific molecular targets and pathways. The compound may act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various research and industrial applications, where its specific reactivity and interactions are advantageous .

Properties

IUPAC Name

2-methoxy-N-(thiophen-2-ylmethyl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NOS/c1-10-5-4-9-7-8-3-2-6-11-8/h2-3,6,9H,4-5,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYXJSPNXSOZJFB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNCC1=CC=CS1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10405961
Record name 2-methoxy-N-(thiophen-2-ylmethyl)ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10405961
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

852399-96-3
Record name 2-methoxy-N-(thiophen-2-ylmethyl)ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10405961
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2-methoxyethyl)[(thiophen-2-yl)methyl]amine
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